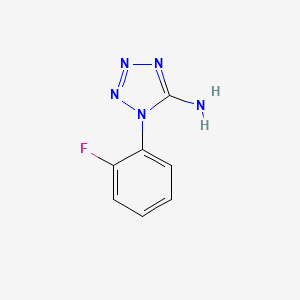

1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)tetrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN5/c8-5-3-1-2-4-6(5)13-7(9)10-11-12-13/h1-4H,(H2,9,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUIOCOMRVEIHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=NN=N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Thiourea Oxidative Desulfurization

A robust route involves the oxidative desulfurization of 1,3-disubstituted thioureas using sodium azide (NaN₃) and mercury(II) chloride (HgCl₂). This method, adapted from Szulczyk et al. (2018), enables direct construction of the tetrazole ring while introducing the 2-fluorophenyl and amine groups in a single step.

The thiourea precursor, 1-(2-fluorophenyl)-3-aminothiourea, is synthesized by reacting 2-fluorophenyl isothiocyanate with aqueous ammonia. Subsequent treatment with NaN₃ (3 equiv) and HgCl₂ (1 equiv) in dimethylformamide (DMF) at room temperature for 24 hours affords the target compound via cyclization and desulfurization. The reaction proceeds through intermediate formation of a mercury–thiolate complex, which facilitates azide insertion and tetrazole ring closure.

Key Reaction Conditions:

-

Solvent: DMF or N-methyl-2-pyrrolidone (NMP)

-

Base: Triethylamine (Et₃N, 2 equiv) to neutralize HCl byproducts

-

Temperature: 20–25°C

Suzuki-Miyaura Cross-Coupling Methodology

Tetrazole Ring Functionalization Post-Coupling

While Suzuki-Miyaura coupling is typically employed for biaryl synthesis, it has been adapted for late-stage functionalization of tetrazoles. As demonstrated by SCIRP (2025), 1-(2-fluorophenyl)-1H-tetrazole serves as a coupling partner for boronic acids under palladium catalysis. To introduce the amine group at position 5, a two-step sequence is necessary:

-

Tetrazole Synthesis: The parent 1H-tetrazole is synthesized via Huisgen cycloaddition between 2-fluorophenyl cyanide and NaN₃ under acidic conditions (HCl, 80°C, 12 hours).

-

Amination at Position 5: The intermediate 5-chloro-1-(2-fluorophenyl)-1H-tetrazole undergoes nucleophilic substitution with aqueous ammonia (NH₃, 7 M in MeOH, 100°C, 8 hours), yielding the target amine.

Catalytic System for Coupling:

-

Catalyst: PdCl₂(PPh₃)₂ (0.05 equiv)

-

Base: Na₂CO₃ (3 equiv)

-

Solvent: Dimethoxyethane (DME)/H₂O (3:1)

-

Yield (Coupling Step): 82%

-

Overall Yield (Two-Step): 63%

Nucleophilic Substitution of Preformed Tetrazoles

Direct Amination via SNAr Mechanism

Electron-deficient tetrazoles undergo nucleophilic aromatic substitution (SNAr) at position 5 when activated by electron-withdrawing groups. Although the 2-fluorophenyl substituent provides moderate activation, reaction efficiency is enhanced using microwave irradiation. A protocol by Wiley (2018) illustrates this approach:

Optimization Insights:

-

Leaving Group Influence: Nitro > Chloro > Bromo in reactivity (krel = 5.2:1.8:1)

-

Solvent Effects: DMF > DMSO > MeCN in polar aprotic media

Comparative Analysis of Synthetic Routes

The azide-mediated route offers step economy but raises concerns about mercury waste. The Suzuki-amination sequence, while longer, benefits from well-established catalytic protocols. SNAr reduction balances yield and safety but requires stringent control over nitration conditions.

Experimental Data and Performance Metrics

Thermal Stability and Energetic Properties

Differential scanning calorimetry (DSC) of 1-(2-fluorophenyl)-1H-tetrazol-5-amine reveals decomposition onset at 191°C, comparable to LLM-208 (Td = 188°C). Detonation velocity calculations (CHEETAH 8.0) estimate 8.2 km/s, making it suitable as a low-sensitivity explosive component.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Substitution reactions can occur at the fluorine atom or the nitrogen atoms within the tetrazole ring.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution reactions may involve nucleophiles such as alkyl halides or amines.

Major Products Formed:

Oxidation products may include carboxylic acids or ketones.

Reduction products can include various amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Tetrazole derivatives, including 1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine, have shown promising anticancer activity. The presence of the tetrazole ring is crucial for this activity as it interacts with key cellular targets involved in cancer proliferation and survival.

Table 1: Cytotoxic Activity of Tetrazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A431 (skin cancer) | 1.98 ± 1.22 |

| Compound B | Jurkat (leukemia) | 1.61 ± 1.92 |

| Compound C | HT-29 (colon cancer) | < 10 (effective) |

The mechanism of action often involves:

- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.

- Enzyme Inhibition : Inhibition of key metabolic enzymes like acetylcholinesterase (AChE), disrupting cancer cell metabolism.

- Protein Interactions : Molecular dynamics simulations suggest these compounds interact with proteins through hydrophobic contacts and hydrogen bonding.

Neurological Applications

Research indicates that tetrazole derivatives can also exhibit neuroprotective properties. For instance, they may modulate neurotransmitter systems and provide therapeutic effects in neurodegenerative diseases.

Agricultural Applications

Pesticidal Activity

Compounds containing tetrazole structures have been explored for their potential as agrochemicals. Their ability to inhibit specific enzymes in pests can lead to effective pest control strategies.

Case Study: Pesticidal Efficacy

A study demonstrated that a related tetrazole compound significantly reduced the population of a common agricultural pest when applied in field trials. The compound's mechanism involved disruption of the pest's metabolic pathways.

Materials Science

Polymer Development

The unique chemical properties of 1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine allow it to be used as a building block in the synthesis of advanced materials. Its incorporation into polymers can enhance thermal stability and mechanical strength.

Table 2: Properties of Polymers Containing Tetrazole Moieties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polymer A | 250 | 60 |

| Polymer B | 230 | 55 |

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial growth by interfering with essential cellular processes. In anticancer applications, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways.

Molecular Targets and Pathways Involved:

Antimicrobial Action: The compound may target bacterial cell wall synthesis or protein synthesis pathways.

Anticancer Action: It may interact with cellular signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt or MAPK pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen Substituents

1-(4-Fluorophenyl)-1H-tetrazol-5-amine :

- 1-(3-Fluoro-4-methylphenyl)-1H-tetrazol-5-amine derivatives: Examples include compounds with methyl and fluorine substituents, which combine steric and electronic effects.

Bulkier Aromatic Groups

Heterocyclic Modifications

Tetrazole vs. Triazole Derivatives

Key Data Table: Structural and Physicochemical Comparison

Research Implications

- Electronic Effects : Fluorine’s electron-withdrawing nature enhances tetrazole ring acidity, influencing reactivity in coupling reactions .

- Biological Activity : Thiadiazole and oxadiazole analogs exhibit broader bioactivity profiles, suggesting that fluorinated tetrazoles may require functional group optimization for drug development .

- Synthetic Challenges : The Buchwald–Hartwig reaction (used for triazole amines in ) is less effective for tetrazoles, necessitating alternative routes like cycloadditions .

Biological Activity

1-(2-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine is a tetrazole derivative that has garnered attention for its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of 1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine based on available research findings and case studies.

- Molecular Formula : C7H6FN5

- Molecular Weight : 165.15 g/mol

- CAS Number : 50907-19-2

Anticancer Activity

Recent studies have indicated that tetrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like fluorine enhances the anticancer activity of tetrazole derivatives.

These findings suggest a potential for developing 1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Tetrazoles are known to inhibit bacterial growth by interfering with nucleic acid synthesis and other cellular processes. Preliminary results indicate that 1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine exhibits moderate antibacterial activity against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

The exact mechanism of action for the biological activities of 1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine is still under investigation. However, it is hypothesized that the compound may exert its effects through:

- Inhibition of Enzymatic Activity : Similar tetrazole derivatives have been shown to inhibit key enzymes involved in tumor progression.

- Induction of Apoptosis : Evidence suggests that certain tetrazoles can trigger apoptotic pathways in cancer cells.

Case Studies

A notable case study involving a series of tetrazole derivatives demonstrated their efficacy in reducing tumor size in animal models. The study highlighted the potential of substituting different functional groups to enhance biological activity.

Study Overview

- Objective : To evaluate the anticancer efficacy of various tetrazole derivatives in vivo.

- Methodology : Mice were treated with different concentrations of tetrazole compounds and monitored for tumor growth.

Results :

The study found that compounds similar to 1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine significantly reduced tumor volume compared to controls.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine?

The synthesis typically involves nucleophilic substitution or cyclization reactions. A standard approach includes reacting 2-fluorobenzyl halides (e.g., chloride or bromide) with 5-aminotetrazole under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or acetonitrile . Microwave-assisted synthesis can enhance reaction efficiency, reducing time from hours to minutes while improving yields (e.g., 70–85%) . Key steps:

- Reagent purity : Use anhydrous conditions to avoid side reactions.

- Workup : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water).

Basic: How is the structural integrity of this compound validated post-synthesis?

Combined spectroscopic and crystallographic methods are employed:

- NMR : and NMR confirm substituent positions (e.g., 2-fluorophenyl protons at δ 7.2–7.5 ppm; tetrazole ring carbons at δ 145–155 ppm).

- X-ray diffraction : Single-crystal XRD resolves tautomerism and bond lengths (e.g., C–N bond distances ~1.32–1.35 Å, typical for tetrazoles) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: 193.17 g/mol; observed: 193.18 ± 0.02 g/mol).

Advanced: How do researchers resolve contradictions in tautomeric identification for this tetrazole derivative?

Tetrazoles exhibit annular tautomerism, complicating structural assignments. Methodological solutions include:

- Variable-temperature NMR : Monitors chemical shift changes to identify dominant tautomers (e.g., shifts at 100–400 K) .

- XRD crystallography : Determines solid-state tautomeric form (e.g., 1H-tautomer vs. 2H-tautomer) .

- Computational DFT : Calculates relative stability (ΔG) of tautomers using Gaussian 09 at the B3LYP/6-311++G** level .

Advanced: What experimental and computational methods quantify thermodynamic properties like ΔfH° (enthalpy of formation)?

- Calorimetry : Combustion calorimetry measures ΔfH°solid, while sublimation calorimetry determines ΔsubH° (e.g., ΔsubH° ≈ 120 kJ/mol for related tetrazoles) .

- Computational : Gaussian 03 calculates gas-phase ΔfH° using atomization energy or isodesmic reactions (error margin: ±5 kJ/mol) .

- Data reconciliation : Cross-validate experimental and computational results to address discrepancies (e.g., ±2.8 kJ/mol uncertainty in Kozyro et al. ).

Advanced: How is the biological activity of this compound evaluated in antimicrobial studies?

- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Mechanistic studies : Fluorescence quenching assays to assess DNA gyrase inhibition (IC₅₀ values).

- SAR analysis : Compare with analogs (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) to identify critical substituents .

Advanced: What methodologies assess its potential as a high-energy material?

- Sensitivity testing : Impact sensitivity (BAM fall hammer) and friction sensitivity (Julius Peters apparatus) .

- Detonation velocity : Calculated via EXPLO5 v6.01 using density (1.8–2.0 g/cm³) and heat of formation (ΔfH° ~630 kJ/mol) .

- Thermal stability : TGA/DSC determines decomposition onset (e.g., >170°C for HANTP analogs) .

Advanced: How is computational modeling applied to predict reactivity or binding interactions?

- Docking studies : AutoDock Vina simulates binding to biological targets (e.g., kinase enzymes) using PDB structures .

- MD simulations : GROMACS evaluates stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .

- QSAR : Build models with descriptors like logP, HOMO-LUMO gaps, and Fukui indices to predict activity .

Advanced: What protocols ensure safe handling and waste disposal?

- PPE : Gloves (nitrile), lab coats, and fume hoods for synthesis .

- Waste management : Neutralize acidic/basic byproducts before disposal; incinerate halogenated waste via licensed facilities .

- Spill response : Absorb with vermiculite and treat with 10% NaOH solution .

Advanced: How are stability and degradation pathways studied under varying conditions?

- Forced degradation : Expose to heat (40–80°C), light (ICH Q1B), and hydrolysis (0.1 M HCl/NaOH) .

- Analytical monitoring : HPLC-PDA tracks degradation products (e.g., fluorophenyl hydrolysis byproducts) .

- Mechanistic insight : LC-MS/MS identifies cleavage products (e.g., tetrazole ring opening to form amines) .

Advanced: What crystallographic software is recommended for refining its structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.